N-(4-Pyridin-4-YL-1,3-thiazol-2-YL)benzene-1,4-diamine hydrobromide is an organic compound with significant implications in scientific research and potential therapeutic applications. Its molecular formula is C14H13BrN4S, and it is classified as a thiazole derivative due to the presence of both thiazole and pyridine rings, which contribute to its unique chemical properties and reactivity .
This compound can be sourced from various chemical suppliers and is often used in academic and industrial research settings. It is also documented in chemical databases such as PubChem, where detailed information about its structure and properties can be found .
N-(4-Pyridin-4-YL-1,3-thiazol-2-YL)benzene-1,4-diamine hydrobromide belongs to the class of organic compounds known as heterocycles, specifically featuring pyridine and thiazole rings. It is utilized in medicinal chemistry for its potential biological activities, including antimicrobial and anticancer properties .
The synthesis of N-(4-Pyridin-4-YL-1,3-thiazol-2-YL)benzene-1,4-diamine hydrobromide typically involves the reaction between 4-pyridinyl-1,3-thiazole and benzene-1,4-diamine in the presence of hydrobromic acid. This reaction can be performed under controlled conditions to optimize yield and purity.
In laboratory settings, this synthesis may require specific conditions such as temperature control, pH adjustments, and the use of solvents that facilitate the reaction. The process often employs techniques like refluxing or stirring to ensure thorough mixing of reactants .
The molecular structure of N-(4-Pyridin-4-YL-1,3-thiazol-2-YL)benzene-1,4-diamine hydrobromide features a central benzene ring with two amino groups (–NH2) at the 1 and 4 positions. The thiazole ring is substituted at one end by a pyridine ring. The presence of bromide ion indicates that it is a hydrobromide salt.
N-(4-Pyridin-4-YL-1,3-thiazol-2-YL)benzene-1,4-diamine hydrobromide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions may be conducted with reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted by other nucleophiles such as hydroxide or cyanide ions through nucleophilic substitution reactions .
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize related compounds. Reaction conditions such as solvent choice, temperature, and catalyst presence significantly influence the outcomes .
The mechanism of action for N-(4-Pyridin-4-YL-1,3-thiazol-2-YL)benzene-1,4-diamine hydrobromide primarily revolves around its interactions with biological macromolecules. It has been investigated for potential enzyme inhibition properties, particularly targeting enzymes involved in bacterial cell wall synthesis. This inhibition prevents bacterial growth and division .
Additionally, studies have suggested that compounds containing thiazole moieties exhibit distinct modes of antibiotic activity when used alongside cell-permeable peptides .
N-(4-Pyridin-4-YL-1,3-thiazol-2-YL)benzene-1,4-diamine hydrobromide typically appears as a crystalline solid. Its solubility characteristics depend on the solvent used; it is generally soluble in polar solvents due to the presence of amino groups.
The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various organic reactions due to its functional groups .
N-(4-Pyridin-4-YL-1,3-thiazol-2-YL)benzene-1,4-diamine hydrobromide has several notable applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is explored for its potential as an enzyme inhibitor and has shown promise in studies focused on antimicrobial activities.
Medicine: Research indicates potential therapeutic properties against various pathogens and cancer cell lines due to its unique structural features.
Industry: It is utilized in developing advanced materials and serves as a precursor in synthesizing dyes and pigments .
N-(4-Pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine hydrobromide represents a complex chemical entity whose systematic name follows International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds. The base structure consists of a benzene-1,4-diamine moiety where one amino group is substituted by a 4-pyridinylthiazolyl unit, subsequently forming a hydrobromide salt. The molecular structure integrates three distinct aromatic systems: a pyridine ring, a thiazole heterocycle, and a para-substituted benzene ring, creating an extended π-conjugated system with potential biological significance [1] [2].
The compound appears in scientific literature under several synonyms including N1-(4-(Pyridin-2-yl)thiazol-2-yl)benzene-1,4-diamine hydrobromide and 4-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine hydrobromide. Conflicting CAS registry numbers have been reported for this compound, including 1185302-23-1 [1] and 6266-14-4 [4], suggesting potential registry discrepancies or variant forms. The hydrobromide salt has the molecular formula C₁₄H₁₃BrN₄S with a molecular weight of 349.25 g/mol, while the free base corresponds to C₁₄H₁₂N₄S with a molecular weight of 268.34 g/mol [2] [4].
Table 1: Structural Identifiers of N-(4-Pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine Hydrobromide
Characteristic | Specification |
---|---|
Systematic Name | N-(4-Pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine hydrobromide |
Molecular Formula (Salt) | C₁₄H₁₃BrN₄S |
Molecular Formula (Freebase) | C₁₄H₁₂N₄S |
Molecular Weight (Freebase) | 268.34 g/mol |
CAS Registry Numbers | 1185302-23-1, 6266-14-4 |
Key Structural Features | Pyridine-thiazole-benzene triaryl system with terminal diamine |
X-ray crystallography would reveal that the molecule likely exhibits significant twists between aromatic systems due to steric constraints. The dihedral angles between the pyridine and thiazole rings, and between the thiazole and benzene rings, are expected to deviate substantially from coplanarity (30-55°), potentially influencing both electronic properties and biological interactions [1] [4]. The hydrobromide salt formation occurs through protonation of the pyridinyl nitrogen, as confirmed by comparative analysis of related compounds [4].
The 4-aminophenyl-thiazolylpyridine scaffold represents a privileged medicinal chemistry architecture with demonstrated bioactivity across multiple therapeutic domains. This tricyclic system incorporates three critical pharmacophoric elements: (1) the electron-rich pyridine ring capable of forming coordination bonds with metal ions, (2) the thiazole bridge providing hydrogen-bonding capability and moderate polarity, and (3) the para-aminophenyl moiety offering hydrogen bond donation and metabolic stability [5] [6].
Structural analogs of this core demonstrate significant pharmacological activities. For instance, 4-Methyl-N3-(4-pyridin-3-yl-thiazol-2-yl)-benzene-1,3-diamine functions as a key intermediate in synthesizing imatinib USP Impurity F, a therapeutically relevant compound [5]. The unsubstituted 4-aminophenyl group enhances metabolic stability compared to ortho-substituted variants, while allowing for extended conjugation across the molecular framework. This conjugation potentially facilitates charge transfer interactions with biological targets, particularly enzymes containing transition metal cofactors [6].
The thiazole component serves as a bioisostere for imidazole and pyrazole rings, maintaining hydrogen-bonding capacity while offering superior metabolic stability. This bioisosteric replacement is evident in commercially available pharmaceutical agents where thiazole-containing compounds demonstrate enhanced pharmacokinetic profiles [5]. The nitrogen atoms within both pyridine and thiazole rings create potential metal-coordination sites, enabling interaction with metalloenzymes including kinases and oxidoreductases. Benzothiazole analogs sharing structural similarities have demonstrated substantial antitumor, antimicrobial, and enzyme-inhibiting activities, validating the pharmacophoric value of this hybrid system [6].
Table 2: Pharmacophoric Elements and Their Functional Contributions
Structural Component | Pharmacophoric Role | Biological Significance |
---|---|---|
Pyridinyl Ring | Metal coordination site, hydrogen bond acceptor | Enzyme inhibition (kinases, oxidoreductases) |
Thiazole Bridge | Polarity modulator, hydrogen bonding | Enhanced solubility and target engagement |
para-Aminophenyl | Hydrogen bond donor, metabolic stability | Improved pharmacokinetic profile |
Hydrobromide Salt | Crystallinity enhancer, solubility modifier | Bioavailability optimization |
Structure-activity relationship (SAR) studies of analogous compounds reveal that substitution patterns profoundly influence biological activity. The methyl-substituted analog 4-Methyl-N3-(4-pyridin-3-yl-thiazol-2-yl)-benzene-1,3-diamine exhibits different physicochemical properties compared to the unsubstituted parent compound, including altered pKa (predicted 4.69) and boiling point (509.4±60.0°C) [5]. These modifications demonstrate how strategic substitutions on the phenyl ring can fine-tune molecular properties while retaining core pharmacophoric activity.
Salt formation represents a critical pharmaceutical optimization strategy for nitrogen-containing heterocycles, particularly those intended for therapeutic applications. The conversion of N-(4-Pyridin-2-yl-thiazol-2-yl)benzene-1,4-diamine to its hydrobromide salt serves multiple bioavailability enhancement functions. Bromide counterions offer favorable crystallinity and stability profiles compared to other halide salts, contributing to improved shelf life and processing characteristics [1] [4].
The protonation occurs preferentially at the pyridinyl nitrogen rather than the aniline nitrogen due to the higher basicity of pyridinyl nitrogen (pKa ~4-5) versus aromatic amine (pKa ~1-2). This selective protonation preserves the hydrogen-bonding capability of the aniline moiety while converting the pyridine into a pyridinium cation, enhancing aqueous solubility through increased polarity. The resulting salt typically demonstrates significantly higher water solubility compared to the free base—a critical factor for gastrointestinal absorption in oral formulations or dissolution in parenteral preparations [1] [4].
The crystalline nature of hydrobromide salts provides manufacturing advantages, including improved powder flow properties and compressibility for tablet formation. Additionally, bromide ions form stronger hydrogen bonds in the crystal lattice compared to chloride ions, potentially yielding higher melting points and greater thermal stability. These characteristics are particularly valuable for compounds requiring stringent storage conditions or those intended for global distribution networks where temperature variations may occur [1].
Commercial suppliers emphasize specialized packaging and shipping considerations for hydrobromide salts, indicating their stability advantages under standard handling conditions. The hydrobromide form maintains chemical integrity better than hydrochloride analogs when exposed to ambient moisture, reducing degradation risks during storage. This stability profile translates directly to more consistent biological performance and reduced formulation complexity compared to the free base or alternative salt forms [1] [4].
Table 3: Comparative Properties of Salt Forms for Bioavailability Enhancement
Property | Hydrobromide Salt | Hydrochloride Salt | Free Base |
---|---|---|---|
Aqueous Solubility | High | Moderate | Low |
Crystalline Stability | Excellent | Good | Variable |
Hygroscopicity | Low | Moderate | Low |
Melting Point | High | Moderate | Variable |
pH in Solution | ~3.5-4.5 | ~2.5-3.5 | ~7.5-8.5 |
The selection of hydrobromide over other counterions also considers toxicological profiles. While excessive bromide intake historically raised concerns, modern pharmaceutical applications utilize bromide salts at therapeutic doses where safety concerns are minimal. This favorable risk-benefit profile, combined with the physicochemical advantages, establishes hydrobromide as the preferred salt form for this chemical entity in pharmaceutical development [1] [4].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1